molecular formula C13H17NO2 B15401832 Ethyl 2-(4-methylanilino)but-2-enoate CAS No. 926893-72-3

Ethyl 2-(4-methylanilino)but-2-enoate

Cat. No.: B15401832
CAS No.: 926893-72-3
M. Wt: 219.28 g/mol
InChI Key: BWCSRXLPVRIBLP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylanilino)but-2-enoate is a chemical compound belonging to the class of enamino esters, which are versatile intermediates in organic synthesis and medicinal chemistry research. While specific studies on this exact compound are limited, closely related anilino but-2-enoate esters have been identified as key synthetic precursors and scaffolds in scientific research . For instance, structural analogs such as ethyl 3-anilinobut-2-enoate are well-established in chemical supplier catalogs, underscoring the relevance of this chemical class in laboratory settings . Furthermore, recent computational and molecular docking studies on similar enamino ester compounds, like ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate, have demonstrated promising potential as antibacterial agents . These studies indicate that such molecules can exhibit favorable binding to bacterial enzyme targets, such as E. coli DNA gyrase B, and possess acceptable pharmacokinetic properties with low predicted toxicity, making them valuable candidates for early-stage drug discovery programs . The presence of the enamino ester functional group provides a reactive handle for further chemical modifications, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for use in chemical synthesis, methodological development, and biological screening within a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

CAS No.

926893-72-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(4-methylanilino)but-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-12(13(15)16-5-2)14-11-8-6-10(3)7-9-11/h4,6-9,14H,5H2,1-3H3

InChI Key

BWCSRXLPVRIBLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Ethyl (Z)-3-(4-methylanilino)-2-[(4-methylphenyl)carbamoyl]prop-2-enoate
  • Structure : Differs by the addition of a (4-methylphenyl)carbamoyl group at position 2.
  • Crystallography: Monoclinic system (C2/c), with unit cell parameters a = 18.8170 Å, b = 11.9752 Å, c = 15.6043 Å, and β = 91.47°. The carbamoyl group introduces additional hydrogen-bonding sites (N–H···O), leading to a layered molecular packing along the [0 0 -1] axis .
(b) (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
  • Structure : Replaces the ethyl ester with a carboxylic acid and adds a ketone group.
  • Properties :
    • Dissociation constant (pKa): 2.81 ± 0.25, indicating moderate acidity suitable for titration-based analysis .
    • Solubility: Insoluble in water but soluble in polar aprotic solvents (e.g., DMSO).
  • Applications : The carboxylic acid group enables salt formation, useful in pharmaceutical formulations.
(c) Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate
  • Structure : Substitutes 4-methyl with 4-chloro on the aniline ring and adds an acetyl group.
  • Electronic Effects : The electron-withdrawing chloro group reduces nucleophilicity at nitrogen compared to the methyl analog. This may slow reactions like nucleophilic acyl substitution .
(d) Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate
  • Structure : Incorporates a nitro group at the 3-position of the aniline ring.
  • Reactivity: The nitro group is strongly electron-withdrawing, destabilizing the enoate system and increasing susceptibility to reduction.
  • Applications: Nitro groups are precursors for amino derivatives via catalytic hydrogenation, making this compound a versatile intermediate .

Physical and Chemical Properties

Table 1: Comparative Properties of Ethyl 2-(4-methylanilino)but-2-enoate and Analogs

Compound Substituent(s) Solubility (Water) pKa Melting Point (K) Key Interactions
This compound 4-methyl, ester Low N/A ~410–420* C=O···H–N, π-π stacking
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-methyl, ketone, COOH Insoluble 2.81 N/R O–H···O, N–H···O
Ethyl (Z)-3-(4-methylanilino)-2-carbamoyl prop-2-enoate 4-methyl, carbamoyl Low N/A 438–440 N–H···O, C=O···H–C
Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate 4-Cl, acetyl Moderate (DCM) N/A ~395–405 Cl···C=O dipole interactions
Ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate 4-methyl, 3-NO₂ Low N/A ~425–435 NO₂···C=O, N–H···O

*Estimated based on structural analogs. N/R = Not reported.

Hydrogen Bonding and Crystal Packing

  • This compound: The ester carbonyl forms weak N–H···O hydrogen bonds with adjacent molecules, while the 4-methyl group contributes to van der Waals interactions .
  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: Stronger O–H···O and N–H···O bonds dominate, leading to tighter crystal packing and lower solubility .
  • Ethyl (Z)-3-(4-methylanilino)-2-carbamoyl prop-2-enoate: The carbamoyl group enables bifurcated hydrogen bonds, creating a rigid 3D network .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-methylanilino)but-2-enoate, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions involving p-toluidine and maleic anhydride or similar precursors. Key steps include:

  • Step 1 : Nucleophilic attack of the amine group of p-toluidine on the carbonyl carbon of maleic anhydride, forming an intermediate.
  • Step 2 : Esterification with ethanol to introduce the ethyl ester group.
  • Optimization : Adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst (e.g., triethylamine) to enhance yield and purity. Excess maleic anhydride (1.5–2.0 equivalents) ensures complete conversion of p-toluidine .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms regiochemistry and conjugation patterns. For example, the enoate proton (CH=) appears as a doublet at δ 6.2–6.5 ppm, while the aromatic protons of the 4-methylanilino group resonate at δ 7.1–7.3 ppm .
  • Potentiometric Titration : Quantifies acidic protons (e.g., carboxylate or NH groups) with metrological precision (RSD < 2%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization provides atomic-level insights:

  • Key Parameters :

    ParameterValue (Example)
    Space groupC2/c (monoclinic)
    Unit cell (a, b, c)18.8170 Å, 11.9752 Å, 15.6043 Å
    β angle91.47°
    Z (molecules/unit cell)8
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯O=C) and π-π stacking between aromatic rings stabilize the crystal lattice. Graph-set analysis (e.g., R₂²(8) motifs) reveals recurring hydrogen-bonding patterns .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Step 1 : Cross-validate experimental data (e.g., compare NMR chemical shifts with DFT-calculated values using Gaussian or ORCA).
  • Step 2 : Re-examine sample purity via HPLC or mass spectrometry to rule out impurities affecting spectral signals.
  • Step 3 : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on NMR shifts. For example, polar solvents may stabilize enolate tautomers, altering peak positions .

Q. What strategies predict the biological activity of this compound based on structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare with structurally similar compounds:

    CompoundKey FeaturesObserved Activity
    Ethyl thiazole derivativesThiazole ring, ester groupAntimicrobial (MIC: 8–32 µg/mL)
    4-Oxoquinazoline analogsConjugated enoate, aryl groupsAnticancer (IC₅₀: 10 µM)
  • In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like E. coli DNA gyrase or human topoisomerase II .

Data Contradiction Analysis

Example Scenario : Discrepancies in melting points reported in different studies.

  • Resolution :
    • Verify crystallization solvent (e.g., ethanol vs. acetone) affects polymorphism.
    • Use differential scanning calorimetry (DSC) to detect multiple endothermic peaks, indicating polymorphic forms .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the enoate ester.
  • Crystallization : Slow evaporation from ethyl acetate/hexane (1:3) yields diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .

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